4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYIOVYBOYKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components:
- 1,3,4-Thiadiazole-2-amine derivative : 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine serves as the nucleophilic component for amide bond formation.
- Benzoyl sulfonamide precursor : 4-(Dipropylsulfamoyl)benzoic acid provides the electrophilic carbonyl center.
- Linkage strategy : Amide coupling between the thiadiazole amine and benzoyl sulfonamide.
Retrosynthetic pathways suggest two primary approaches:
Synthetic Methodologies
Synthesis of 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazides under oxidative or basic conditions. A representative protocol, adapted from analogous syntheses, involves:
Thiosemicarbazide Formation :
Cyclization to Thiadiazole :
Characterization :
Preparation of 4-(Dipropylsulfamoyl)Benzoic Acid
The sulfonamide moiety is introduced via sulfonation of 4-aminobenzoic acid followed by alkylation:
Sulfonation :
N-Alkylation :
Characterization :
Amide Coupling Strategies
Coupling the thiadiazole amine with the benzoyl sulfonamide requires activation of the carboxylic acid:
Carbodiimide-Mediated Coupling
- Activate 4-(dipropylsulfamoyl)benzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).
- Add 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine and stir at 25°C for 24 h.
- Yield : 65–72% after silica gel chromatography (DCM/MeOH 95:5).
Mixed Anhydride Method
Reaction Optimization and Challenges
Analytical Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-factor | 6.2 (kg waste/kg product) |
| Solvent Recovery | 85% (THF) |
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antimicrobial agents. This suggests its potential as a lead compound in developing new antibiotics to combat resistant strains of bacteria.
Anticancer Potential
The compound's unique structure allows it to interact with multiple biological pathways, making it a candidate for anticancer research. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This dual action enhances its appeal for further development as an anticancer agent .
Enzyme Inhibition
There is ongoing research into the compound's ability to inhibit specific enzymes linked to disease processes. For instance, its potential as an inhibitor of acetylcholinesterase suggests applications in treating neurodegenerative disorders like Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution methods are often employed.
- Attachment of the Benzamide Core : Coupling reactions with benzoyl chloride derivatives facilitate this step.
- Incorporation of the Dipropylsulfamoyl Group : This is achieved through sulfonamide formation reactions.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis methods of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Bacillus subtilis and Staphylococcus aureus strains. |
| Study B | Anticancer Evaluation | Showed cytotoxic effects on various cancer cell lines with IC50 values comparable to existing chemotherapeutics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase in vitro, suggesting potential for neuroprotective applications. |
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dipropylsulfamoyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The unique feature of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs with different substituents on the phenyl ring.
Biological Activity
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that exhibits significant biological activity. This article will explore its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties. The unique combination of a thiadiazole ring and a sulfonamide moiety enhances its potential as a therapeutic agent.
Biological Activities
Research indicates that compounds containing the thiadiazole moiety demonstrate a wide range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. For instance, one study reported an IC50 value of 2.32 µg/mL for a related compound, indicating potent cytotoxic effects against these cell lines .
- Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial effects against various pathogens. The presence of halogen atoms in the phenyl ring has been linked to increased antibacterial activity, particularly against Gram-positive bacteria .
- Anti-inflammatory and Antioxidant Effects : Research has suggested that thiadiazole derivatives may also exhibit anti-inflammatory and antioxidant properties, contributing to their therapeutic potential in treating various diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various thiadiazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The compound 4i exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, showcasing its potential as a lead compound for further development . The research emphasized the role of lipophilicity and the presence of specific substituents in optimizing biological activity.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) to promote cyclization of thiadiazole intermediates . Adjust stoichiometric ratios of precursors (e.g., 4-phenyl butyric acid and N-phenylthiosemicarbazide) to minimize side reactions.
- Purification : Precipitation via pH adjustment (pH 8–9 using ammonia) followed by recrystallization from DMSO/water mixtures (2:1 ratio) enhances purity .
- Yield Optimization : Substituent choice on the benzamide or thiadiazole moieties can influence reactivity. For example, electron-withdrawing groups (e.g., nitro in compound 9i) reduce yields (~61%), while electron-donating groups (e.g., dimethylamino in 9h) improve yields (~68%) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide NH peaks (δ ~10–12 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .
- Resolving Conflicts : Cross-validate with elemental analysis and X-ray crystallography (if available). For example, single-crystal X-ray studies resolve ambiguities in dihedral angles between aromatic rings .
Biological Activity Assessment
Q. Q3. How can researchers design in vitro assays to evaluate the anticancer potential of this compound, and what cell lines are appropriate based on structural analogues?
Methodological Answer:
- Cell Line Selection : Use MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) based on structurally similar N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives showing IC₅₀ values <10 µM .
- Assay Design :
- MTT/Proliferation Assays : Measure viability after 48–72 hours of exposure.
- Apoptosis Markers : Use Annexin V/PI staining and caspase-3 activation assays .
- Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC₅₀.
- Positive Controls : Include reference inhibitors (e.g., imatinib for tyrosine kinases) .
Q. Q4. What standardized methods are recommended for evaluating the antioxidant activity of this compound, and how do results compare to known antioxidants?
Methodological Answer:
- ABTS⁺ Radical Scavenging : Prepare 7 mM ABTS⁺ solution, incubate with test compound (10–100 µg/mL), and measure absorbance at 734 nm. Compare to Trolox (standard) .
- DPPH Assay : Use 0.1 mM DPPH in ethanol, measure quenching at 517 nm. EC₅₀ values for thiadiazole derivatives range from 25–50 µM .
- Data Interpretation : Antioxidant activity correlates with electron-donating substituents (e.g., hydroxyl groups in 9g enhance activity by 30% vs. nitro-substituted analogues) .
Advanced Research Questions
Q. Q5. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound when modifying the thiadiazole or benzamide moieties?
Methodological Answer:
Q. Q6. How should contradictory results in antioxidant vs. cytotoxic activities be addressed methodologically?
Methodological Answer:
- Dose-Dependent Studies : Test lower concentrations (0.1–10 µM) for antioxidant effects and higher doses (10–100 µM) for cytotoxicity to identify therapeutic windows .
- Pathway Analysis : Use transcriptomics (RNA-seq) to distinguish Nrf2/ARE (antioxidant) vs. p53/apoptosis (cytotoxic) pathways .
- Redox Profiling : Measure ROS levels (e.g., H₂DCFDA assay) to determine if cytotoxicity arises from pro-oxidant effects at high doses .
Q. Q7. What computational approaches are suitable for predicting the interaction of this compound with enzymes like lipoxygenase or tyrosine kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to 15-lipoxygenase (PDB: 1LOX) or Abl kinase (PDB: 2HYY). Focus on hydrogen bonds with catalytic residues (e.g., His361 in 15-LOX) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogues to predict activity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
